molecular formula C12H14BrNO B1271743 3-bromo-N-cyclopentylbenzamide CAS No. 349405-34-1

3-bromo-N-cyclopentylbenzamide

Cat. No. B1271743
M. Wt: 268.15 g/mol
InChI Key: AEACXKKLFRTGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-cyclopentylbenzamide is a compound that is structurally related to various brominated benzamide derivatives, which have been the subject of several studies due to their interesting chemical and biological properties. Although the specific compound 3-bromo-N-cyclopentylbenzamide is not directly mentioned in the provided papers, the research on similar brominated benzamides can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of brominated benzamide derivatives can be achieved through various methods. For instance, the synthesis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and its chloro counterpart was reported to yield good results and involved spectroscopic characterization . Another synthetic route described the formation of 3-bromo-1,2-dihydroquinoline derivatives via TBAB/Oxone-mediated radical cyclization of 2-alkynylbenzamide . These methods highlight the versatility of brominated benzamides in chemical synthesis and their potential for further functionalization.

Molecular Structure Analysis

The molecular structure of brominated benzamides has been extensively studied using techniques such as X-ray crystallography and spectroscopy. For example, the crystal structure of two crystalline polymorphs of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was determined, revealing differences in molecular packing and hydrogen bonding patterns between the polymorphs . Similarly, the solid-state structures of antipyrine derivatives were analyzed through Hirshfeld surface analysis, indicating that hydrogen bonds and π-interactions play a significant role in molecular stabilization .

Chemical Reactions Analysis

Brominated benzamides participate in various chemical reactions that can lead to the formation of complex structures. The TBAB-mediated radical cyclization of N-aryl-N-(prop-2-yn-1-yl)benzenesulfonamide resulted in the synthesis of 3-bromo-1,2-dihydroquinoline, demonstrating the reactivity of such compounds in radical addition and cyclization reactions . Additionally, the hydroxyalkylation-initiated radical cyclization of N-allylbenzamide provided a route toward 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzamides are influenced by their molecular structure and substituents. For instance, the inhibitory efficiency of 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides on photosynthetic electron transport was found to depend on compound lipophilicity and the electronic properties of substituents . The vibrational spectroscopic analysis and HOMO-LUMO gap calculations of N-(4-Bromophenyl)-4-nitrobenzamide provided insights into the reactive nature of the compound and its potential use in electro-optical applications .

Scientific Research Applications

Understanding Chemical Properties and Interactions

  • Research on halogen···halogen contacts in organic crystals, including 4-bromobenzamide and its interactions with dicarboxylic acids, has deepened our understanding of synthon modularity, particularly the classification of type I, type II, and quasi type I/II halogen interactions. The study also explores the design strategies for cocrystals using synthon theory, highlighting the structural robustness of acid–amide heterosynthons in crystal structures (Tothadi, Joseph, & Desiraju, 2013).

Exploring Versatile Applications in Various Fields

  • Cyclodextrins, which have seen extensive molecular modeling studies for understanding structural, dynamic, and energetic features, share similar structural aspects with bromo-benzamide derivatives. This review emphasizes the various applications of cyclodextrins, which might mirror the potential utility of similar compounds like 3-bromo-N-cyclopentylbenzamide in drug delivery, pharmaceuticals, and other industries (Zhao et al., 2016).

Potential in Drug Design and Delivery Systems

  • Cyclodextrins, recognized for their ability to form host–guest type inclusion complexes, have demonstrated a wide array of applications in drug delivery systems, cosmetics, food, and nutrition, among others. The insights from the cyclodextrin studies underscore the potential of structurally similar compounds, such as 3-bromo-N-cyclopentylbenzamide, in creating novel solutions for scientific problems, particularly in drug delivery and pharmaceutical formulations (Sharma & Baldi, 2016).

Safety And Hazards

While specific safety and hazard information for 3-bromo-N-cyclopentylbenzamide is not available, general safety measures for handling benzamides include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

3-bromo-N-cyclopentylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-10-5-3-4-9(8-10)12(15)14-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEACXKKLFRTGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367894
Record name 3-bromo-N-cyclopentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-cyclopentylbenzamide

CAS RN

349405-34-1
Record name 3-bromo-N-cyclopentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.